Methyl 5-fluoro-2-oxoindoline-6-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-fluoro-2-oxoindoline-6-carboxylate typically involves the reaction of 5-fluoroindoline-2,3-dione with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-fluoro-2-oxoindoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxoindoline derivatives.
Reduction: Reduction reactions can convert it into different indoline derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted indoline derivatives, which can be further utilized in medicinal chemistry .
Scientific Research Applications
Methyl 5-fluoro-2-oxoindoline-6-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of fine chemicals and as a building block for advanced materials
Mechanism of Action
The mechanism of action of Methyl 5-fluoro-2-oxoindoline-6-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. These interactions are crucial for its biological activities, such as antimicrobial or anticancer effects .
Comparison with Similar Compounds
- Methyl 2-oxoindoline-6-carboxylate
- 5-fluoro-2-oxoindoline-6-carboxylic acid
- 2-oxoindoline-6-carboxylic acid methyl ester
Comparison: Methyl 5-fluoro-2-oxoindoline-6-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. This fluorine substitution often enhances the compound’s stability and potency compared to its non-fluorinated analogs .
Properties
Molecular Formula |
C10H8FNO3 |
---|---|
Molecular Weight |
209.17 g/mol |
IUPAC Name |
methyl 5-fluoro-2-oxo-1,3-dihydroindole-6-carboxylate |
InChI |
InChI=1S/C10H8FNO3/c1-15-10(14)6-4-8-5(2-7(6)11)3-9(13)12-8/h2,4H,3H2,1H3,(H,12,13) |
InChI Key |
NPDHZUUGEQJQGP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C2CC(=O)NC2=C1)F |
Origin of Product |
United States |
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